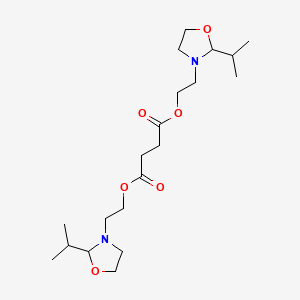
tert-Butyl 6-(chlorosulfonyl)-8-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 6-(chlorosulfonyl)-8-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a tert-butyl group, a chlorosulfonyl group, and a fluorine atom attached to the isoquinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-(chlorosulfonyl)-8-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Chlorosulfonylation: The chlorosulfonyl group is introduced by reacting the isoquinoline derivative with chlorosulfonic acid under controlled conditions.
tert-Butyl Protection: The final step involves the protection of the carboxyl group with a tert-butyl group using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
tert-Butyl 6-(chlorosulfonyl)-8-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorosulfonyl group, yielding the corresponding sulfonic acid derivative.
Oxidation Reactions: Oxidation of the isoquinoline core can lead to the formation of quinoline derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols), solvents (DMF, DMSO), mild heating.
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (THF, ethanol).
Oxidation: Oxidizing agents (KMnO4, H2O2), solvents (acetic acid, water).
Major Products
Sulfonamide Derivatives: Formed from substitution with amines.
Sulfonate Derivatives: Formed from substitution with alcohols.
Quinoline Derivatives: Formed from oxidation of the isoquinoline core.
科学的研究の応用
tert-Butyl 6-(chlorosulfonyl)-8-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of tert-Butyl 6-(chlorosulfonyl)-8-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, and gene expression, resulting in various biological effects.
類似化合物との比較
Similar Compounds
tert-Butyl 6-(chlorosulfonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
tert-Butyl 6-(methylsulfonyl)-8-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate: Contains a methylsulfonyl group instead of a chlorosulfonyl group, leading to variations in reactivity and applications.
Uniqueness
The presence of both the chlorosulfonyl and fluorine groups in tert-Butyl 6-(chlorosulfonyl)-8-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate imparts unique chemical properties, such as increased reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H17ClFNO4S |
|---|---|
分子量 |
349.8 g/mol |
IUPAC名 |
tert-butyl 6-chlorosulfonyl-8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H17ClFNO4S/c1-14(2,3)21-13(18)17-5-4-9-6-10(22(15,19)20)7-12(16)11(9)8-17/h6-7H,4-5,8H2,1-3H3 |
InChIキー |
SOWXRPWJSKCDQI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC(=C2)S(=O)(=O)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2,4-dione](/img/structure/B12879771.png)

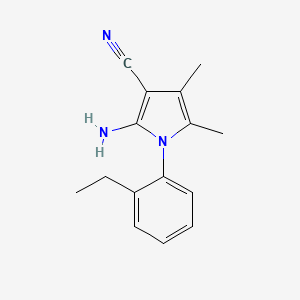
![(2-{2-[4-(Trifluoromethyl)phenyl]ethyl}-1,3-oxazol-4-yl)methanol](/img/structure/B12879785.png)

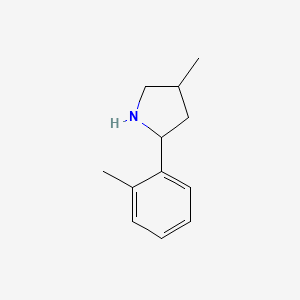
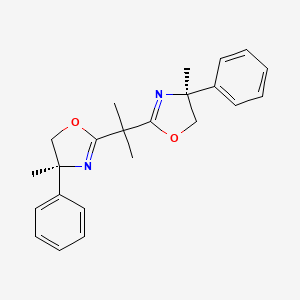
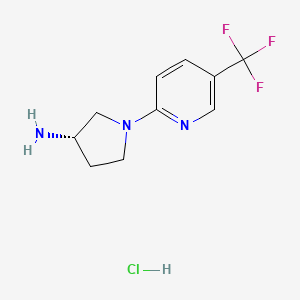
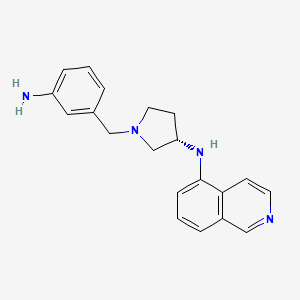

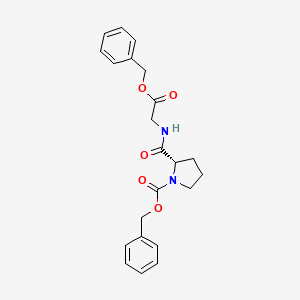
![Dicyclohexyl(2',6'-diethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12879837.png)
